N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions:
Acetylation: The final step involves the acetylation of the substituted benzoxazole derivative to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenated precursors and nucleophiles such as alkoxides or amines are typically used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial, antifungal, and anticancer agent
Material Science: It is used in the development of advanced materials with specific optical and electronic properties.
Industrial Chemistry: The compound is utilized in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole core is known to interact with enzymes and receptors, leading to inhibition or activation of specific biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[3-(benzimidazol-2-ylamino)phenyl]amine: This compound has a similar structure but contains a benzimidazole core instead of a benzoxazole core.
N-[3-(benzothiazol-2-yl)arylamide: This compound contains a benzothiazole core and is known for its antibacterial properties.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide is unique due to its specific substitution pattern and the presence of both benzoxazole and acetamide functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C26H26N2O3 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide |
InChI |
InChI=1S/C26H26N2O3/c1-17-20(25-28-22-9-5-6-11-23(22)31-25)8-7-10-21(17)27-24(29)16-30-19-14-12-18(13-15-19)26(2,3)4/h5-15H,16H2,1-4H3,(H,27,29) |
InChI Key |
JLLOMPKNJZEZGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)COC2=CC=C(C=C2)C(C)(C)C)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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